Nizatidine-d3 is synthesized from nizatidine, which itself is derived from various synthetic routes involving thiazole and imidazole chemistry. As a pharmaceutical compound, it falls under the category of histamine H2 receptor antagonists, which are crucial in managing acid-related gastrointestinal disorders. The specific chemical identity of nizatidine-d3 is denoted by its unique Chemical Abstracts Service number, 1246833-99-7.
The synthesis of nizatidine-d3 involves several methodologies aimed at incorporating deuterium into the nizatidine structure. Key synthetic routes include:
Industrial production often employs large-scale synthesis techniques that include:
Nizatidine-d3 can participate in various chemical reactions typical for compounds containing thiazole and amine functionalities:
The major products formed from these reactions include:
Nizatidine-d3 functions primarily as an antagonist of histamine H2 receptors located in the gastric parietal cells. By binding to these receptors, it inhibits gastric acid secretion, thereby alleviating symptoms associated with excessive stomach acidity.
The mechanism involves:
Nizatidine-d3 exhibits several notable physical and chemical properties that are critical for its application in pharmacology:
These properties facilitate its use in various analytical techniques, particularly in mass spectrometry for tracking drug metabolism .
Nizatidine-d3 is employed in several scientific research applications:
Nizatidine-d3 (CAS 1246833-99-7) is a deuterium-labeled analog of the histamine H₂ receptor antagonist nizatidine, where three hydrogen atoms are replaced by deuterium at the N-methyl group of the nitroethenediamine moiety. Its molecular formula is C₁₂H₁₈D₃N₅O₂S₂, with a molecular weight of 334.48 g/mol [1] [6]. The isotopic labeling occurs specifically at the terminal methyl group of the side chain, resulting in a -N(CD₃) functional group instead of -N(CH₃). This modification is confirmed through nuclear magnetic resonance (NMR) spectroscopy, which shows the absence of proton signals at 2.85 ppm (characteristic of the non-deuterated methyl group) [5] [8].
The structural integrity of the thiazole ring and dimethylaminomethyl substituent remains unaltered, as validated by identical UV spectra to non-deuterated nizatidine with λmax at 260 nm and 325 nm [5]. Mass spectrometry reveals a characteristic [M+H]+ ion at m/z 335.4, consistent with a +3 mass unit shift compared to nizatidine (m/z 332.4), confirming isotopic purity >98% [6] [8]. The SMILES notation (CN(C)CC₁=NC(CSCCN/C(NC([²H])([²H])[²H])=C/N⁺=O)=CS₁) further illustrates the deuteration site [6].
Table 1: Structural and Analytical Data for Nizatidine-d3
Property | Value | Method |
---|---|---|
Molecular Formula | C₁₂H₁₈D₃N₅O₂S₂ | High-Resolution MS |
Molecular Weight | 334.48 g/mol | ESI-MS |
Isotopic Purity | ≥98% | NMR/MS |
Characteristic MS Ion | [M+H]+ 335.4 | Q-TOF Mass Spectrometry |
UV Absorption Peaks | 260 nm, 325 nm | UV-Vis Spectroscopy |
Nizatidine-d3 exhibits hydrophilic properties with a calculated log Poctanol/water of -0.43, identical to non-deuterated nizatidine due to the preservation of polar functional groups [9]. It demonstrates high solubility in water (59.79 mM) and dimethyl sulfoxide (≥149.49 mM), facilitating its use in aqueous and organic matrices [1] [5]. Solution stability studies reveal degradation <5% after 24 hours in water at 25°C, but hygroscopicity necessitates storage under inert conditions [8].
Solid-state stability is temperature-dependent:
Deuterium incorporation minimally alters pKa (2.4 vs. 2.3 for the thiazole nitrogen) but enhances photostability. Accelerated degradation studies under UV light (254 nm) show 50% slower decomposition than non-deuterated nizatidine, attributed to the kinetic isotope effect (KIE) strengthening the C-D bond [8].
Deuterium integration employs three validated methods:
1. H-D Exchange via Catalytic Activation
Precursor nizatidine undergoes exchange using D₂O and platinum catalysts (Pt/C, 50°C, 24h). Yields 60–70% isotopic purity but requires iterative exchanges, risking structural decomposition [6].
2. Reductive Deuteration of Nitro Intermediate
The Schiff base intermediate (N-[2-[[[2-[(dimethylamino)methyl]-4-thiazolyl]methyl]thio]ethyl]-2-nitroethene-1,1-diamine) is reduced using NaBD₄ in THF. Achieves >95% deuterium incorporation at the target methyl group but generates impurities requiring HPLC purification [4].
3. Custom Synthesis from Deuterated Building Blocks
Uses CD₃NH₂·HCl condensed with 1-(2-nitrovinylsulfanyl)-N-(2-thiazolylmethyl)ethanamine. Yields >98% isotopic purity and scalability (100g batches), though cost-intensive due to labeled reagents [8].
Table 2: Synthetic Method Comparison for Nizatidine-d3
Method | Isotopic Purity | Yield | Key Limitation |
---|---|---|---|
Catalytic H-D Exchange | 60–70% | Moderate | Low selectivity |
Reductive Deuteration | >95% | High | Byproduct formation |
Building Block Synthesis | >98% | High | High reagent cost |
Deuteration induces subtle but mechanistically significant differences:
Metabolic Stability
In vitro microsomal studies (human liver microsomes, pH 7.4) show a 2.3-fold reduction in oxidation rate at the N-methyl site due to KIE, decreasing clearance from 18.7 mL/min/kg to 8.1 mL/min/kg [9]. This is critical for tracer applications requiring prolonged half-life.
Receptor Binding
Molecular docking simulations (PDB: 2VT4 template) indicate identical H₂ receptor binding affinity (ΔGbinding = -8.2 kcal/mol for both). Deuterium’s spatial match with hydrogen preserves interactions with Asp98 and Thr190 residues [10].
Transporter Interactions
Caco-2 bidirectional transport assays reveal unchanged P-glycoprotein (P-gp) efflux (efflux ratio 7.7 for both). However, nizatidine-d3 shows 40% lower accumulation in P-gp-overexpressing cells, suggesting deuterium-enhanced efflux efficiency [10].
Nitrosation Susceptibility
Under simulated gastric juice (0.1M HCl, pH 1.2), nizatidine-d3 forms the carcinogenic N-nitroso derivative (NZ-NO) 20% slower than nizatidine (k = 0.18 min⁻¹ vs. 0.22 min⁻¹). In silico toxicity models (ADMET Predictor™ 8.0) confirm NZ-NO’s mutagenicity (Ames test positive) but reduced bioactivation potential for the deuterated analog [9].
Table 3: Functional Comparison with Non-Deuterated Nizatidine
Property | Nizatidine-d3 | Nizatidine | Biological Impact |
---|---|---|---|
Hepatic Clearance | 8.1 mL/min/kg | 18.7 mL/min/kg | Extended tracer half-life |
P-gp Efflux Ratio | 7.7 | 7.7 | Unaltered absorption kinetics |
Gastric Nitrosation Rate | 0.18 min⁻¹ | 0.22 min⁻¹ | Reduced carcinogen formation |
H₂ Receptor Kd | 6.3 nM | 6.5 nM | Equivalent pharmacodynamics |
Deuterium labeling thus optimizes nizatidine for metabolic research while retaining pharmacological activity—a paradigm for deuterated drug design.
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